molecular formula C16H23FN2O3 B13860819 Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13860819
M. Wt: 310.36 g/mol
InChI Key: AKBTUYYAHRRJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoro-4-methoxyaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluoro-substituted aromatic ring enhances the compound’s binding affinity and selectivity towards its targets. The tert-butyl group provides steric hindrance, influencing the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the fluoro-substituted aromatic ring, which imparts distinct electronic properties and enhances its biological activity. The combination of the tert-butyl group and the piperazine ring further contributes to its unique chemical and pharmacological profile .

Properties

Molecular Formula

C16H23FN2O3

Molecular Weight

310.36 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-14(21-4)13(17)11-12/h5-6,11H,7-10H2,1-4H3

InChI Key

AKBTUYYAHRRJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.